

A Comprehensive Technical Guide to the Physical Properties of Boc-C16-COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-C16-COOH

Cat. No.: B549203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-C16-COOH, chemically known as 16-((tert-butoxycarbonyl)amino)hexadecanoic acid, is a valuable long-chain, N-protected amino acid derivative. Its bifunctional nature, featuring a terminal carboxylic acid and a Boc-protected amine, makes it a critical building block in various fields, particularly in the synthesis of peptides, targeted drug delivery systems, and the development of PROTACs (Proteolysis Targeting Chimeras). The long C16 alkyl chain imparts significant hydrophobicity, influencing its solubility, aggregation properties, and interaction with biological membranes. This technical guide provides a detailed overview of the known and predicted physical properties of **Boc-C16-COOH**, alongside standardized experimental protocols for their determination and characterization.

Core Physical and Chemical Properties

The physical characteristics of **Boc-C16-COOH** are largely dictated by its long aliphatic chain and the presence of the polar carboxylic acid and carbamate groups. While experimental data for this specific molecule is not extensively published, reliable predictions and comparisons with similar long-chain N-Boc protected amino acids provide a solid foundation for its characterization.

Data Presentation: Physical Property Summary

The following table summarizes the key physical and chemical properties of **Boc-C16-COOH**. For comparative purposes, data for a shorter-chain analog, Boc-12-aminododecanoic acid, is also included.

Property	Boc-C16-COOH (16-((tert-butoxycarbonyl)amino)hexadecanoic acid)	Boc-12-aminododecanoic acid (Reference Compound)
Chemical Formula	C ₂₁ H ₄₁ NO ₄	C ₁₇ H ₃₃ NO ₄ [1]
Molecular Weight	371.55 g/mol [2]	315.45 g/mol [3]
CAS Number	135747-73-8[2][4]	18934-81-1[1][3]
Appearance	White to off-white powder or crystalline solid (Expected)	White powder[1]
Melting Point	Not experimentally determined. Expected to be a waxy solid.	78-84 °C[1][3]
Boiling Point	503.4 ± 23.0 °C (Predicted)[2]	454.5 ± 18.0 °C (Predicted)[5]
pKa	4.78 ± 0.10 (Predicted)[2]	4.78 ± 0.10 (Predicted)[5]
Solubility	Soluble in organic solvents (e.g., DMF, DMSO, Chloroform, Ethyl Acetate).[4] Insoluble in water.	Enhances stability and solubility in certain contexts.[1]

Experimental Protocols

Accurate characterization of **Boc-C16-COOH** is essential for its effective use in research and development. The following are detailed methodologies for key experiments to determine its physical properties and confirm its chemical identity.

Determination of Melting Point

The melting point is a crucial indicator of purity for a solid compound.

Apparatus:

- Melting point apparatus (e.g., Büchi M-560, Stuart SMP30)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for sample grinding)

Procedure:

- **Sample Preparation:** Ensure the **Boc-C16-COOH** sample is dry and finely powdered. If necessary, gently grind the sample to a fine powder.
- **Capillary Loading:** Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
- **Accurate Determination:** For a precise measurement, start heating the sample at a slow rate (1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.
- **Observation:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point of the sample. A narrow melting range (1-2 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility profile of **Boc-C16-COOH** is critical for its application in various solvent systems.

Apparatus and Reagents:

- Vials or test tubes with caps
- Analytical balance
- Vortex mixer
- A range of solvents (e.g., water, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

- Qualitative Solubility:
 - Place a small, accurately weighed amount of **Boc-C16-COOH** (e.g., 1-5 mg) into separate vials.
 - Add a fixed volume (e.g., 1 mL) of each solvent to the respective vials.
 - Cap the vials and vortex thoroughly for 30-60 seconds.
 - Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a suspension or settles at the bottom, it is insoluble or sparingly soluble.
- Quantitative Solubility (Shake-Flask Method):
 - Add an excess amount of **Boc-C16-COOH** to a known volume of the desired solvent in a sealed vial.
 - Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Allow any undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant.
 - Determine the concentration of the dissolved **Boc-C16-COOH** in the supernatant using a suitable analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation).

Spectroscopic Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are powerful tools for confirming the chemical structure of **Boc-C16-COOH**.

Sample Preparation:

- Dissolve 5-10 mg of **Boc-C16-COOH** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.

Expected ^1H NMR Spectral Features:

- A sharp singlet at approximately 1.44 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.
- A broad multiplet or overlapping signals in the range of 1.25-1.60 ppm corresponding to the numerous methylene ($-\text{CH}_2-$) groups of the C16 alkyl chain.
- A triplet at approximately 2.35 ppm corresponding to the methylene group adjacent to the carboxylic acid ($-\text{CH}_2-\text{COOH}$).
- A multiplet around 3.10 ppm corresponding to the methylene group adjacent to the Boc-protected nitrogen ($-\text{CH}_2-\text{NHBoc}$).
- A broad signal corresponding to the N-H proton of the carbamate, which may be exchangeable with deuterium in some solvents.
- A very broad singlet for the carboxylic acid proton ($-\text{COOH}$), typically downfield.

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Instrumentation:

- Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

- Prepare a dilute solution of **Boc-C16-COOH** in a suitable solvent (e.g., methanol, acetonitrile).
- Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.
- Acquire the mass spectrum in positive or negative ion mode.

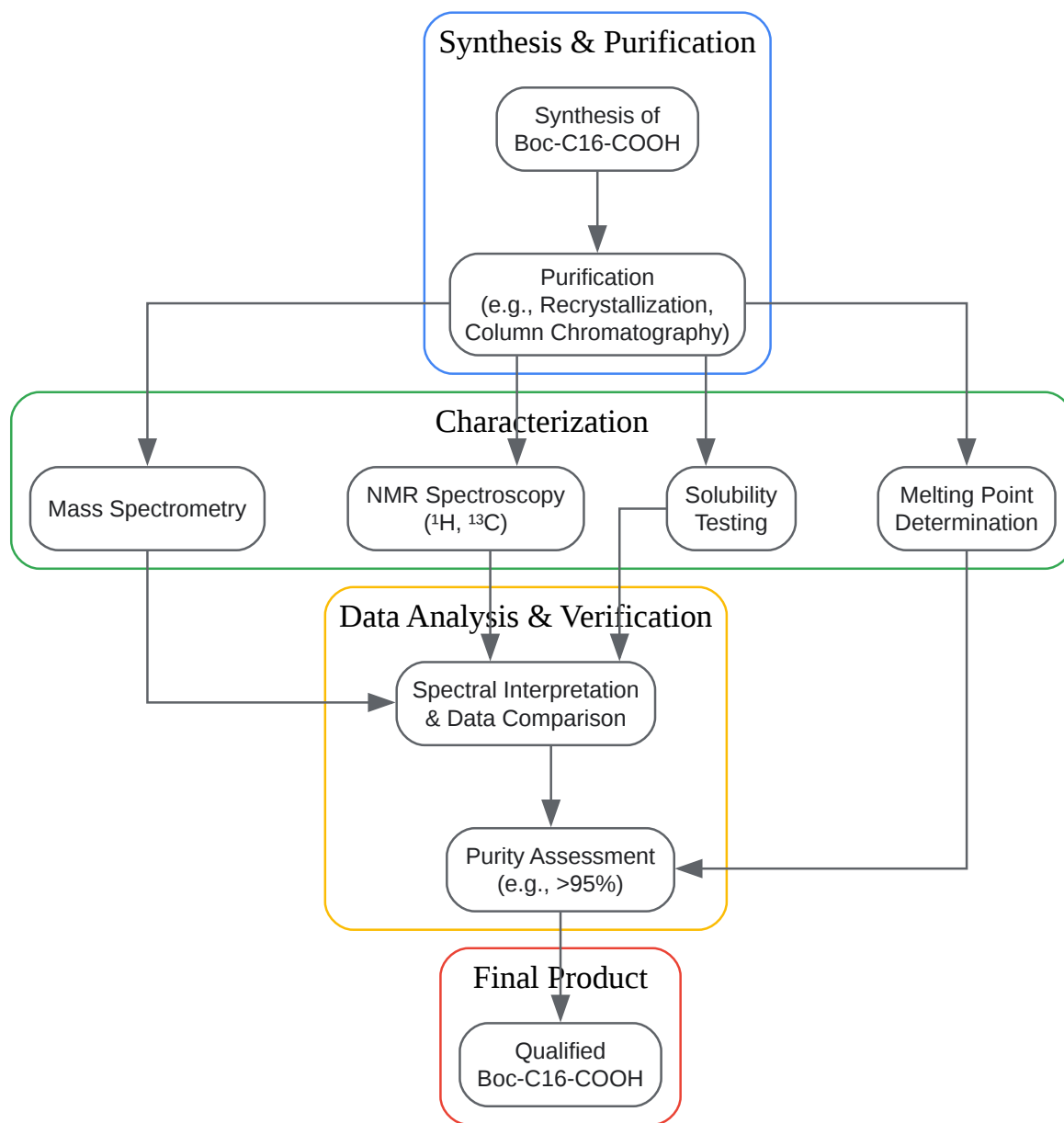
Expected Results:

- In positive ion mode (ESI+), the expected molecular ion peak would be $[M+H]^+$ at m/z 372.55 or $[M+Na]^+$ at m/z 394.53.
- Characteristic fragmentation may include the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da; loss of the entire Boc group, 100 Da).

Mandatory Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthesized batch of **Boc-C16-COOH**.

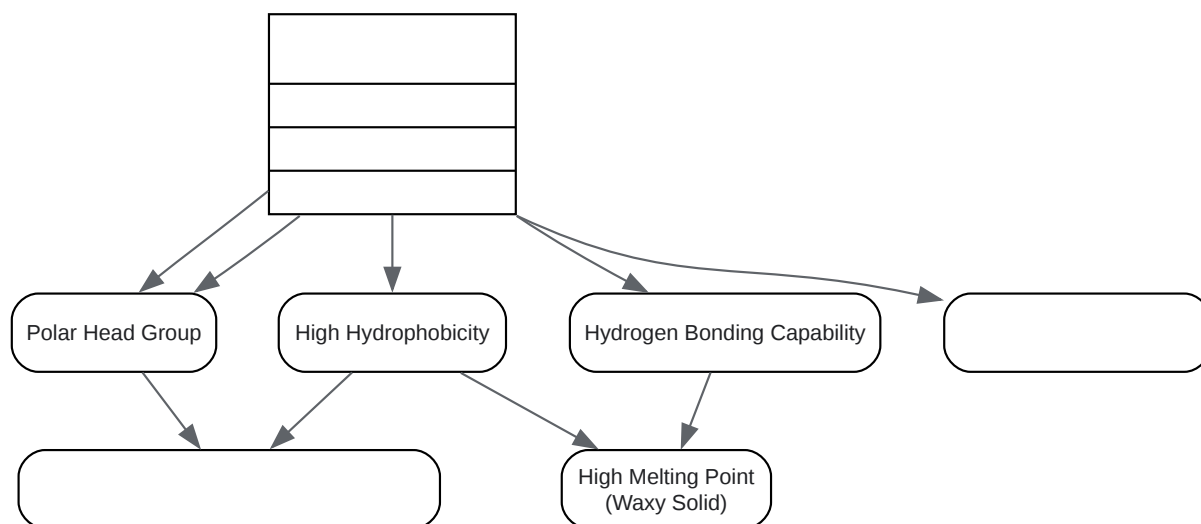


[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis and characterization of **Boc-C16-COOH**.

Logical Relationship of Physical Properties

The interplay of the molecular structure of **Boc-C16-COOH** dictates its macroscopic physical properties. This relationship is depicted in the diagram below.



[Click to download full resolution via product page](#)

Caption: Relationship between the molecular structure of **Boc-C16-COOH** and its physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 16-(tert-butoxycarbonylamino)hexadecanoic acid CAS#: 135747-73-8 [m.chemicalbook.com]
- 3. Boc-12-Ado-OH ≥98.0% (TLC) | 18934-81-1 [sigmaaldrich.com]
- 4. CAS 135747-73-8: 16-(tert-butoxycarbonylamino)hexadecanoic... [cymitquimica.com]
- 5. BOC-12-ADO-OH | 18934-81-1 [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Boc-C16-COOH]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b549203#what-are-the-physical-properties-of-boc-c16-cooh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com